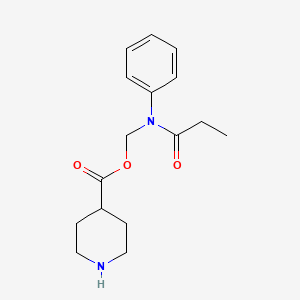
1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2,4-dimethylphenyl group and a naphthalen-1-yl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea can be synthesized through the reaction of 2,4-dimethylaniline with naphthalen-1-yl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the aromatic ring is replaced by another group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Corresponding oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
相似化合物的比较
1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
1-(2,4-Dimethylphenyl)-3-(2-naphthyl)urea: Similar structure but with a 2-naphthyl group instead of a naphthalen-1-yl group.
1-(2,4-Dimethylphenyl)-3-(4-naphthyl)urea: Similar structure but with a 4-naphthyl group instead of a naphthalen-1-yl group.
Uniqueness: The presence of the naphthalen-1-yl group in this compound imparts unique chemical and physical properties, such as increased aromaticity and potential for π-π interactions. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
属性
CAS 编号 |
13256-83-2 |
|---|---|
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C19H18N2O/c1-13-10-11-17(14(2)12-13)20-19(22)21-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,1-2H3,(H2,20,21,22) |
InChI 键 |
XAVCNZKFYGEAOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


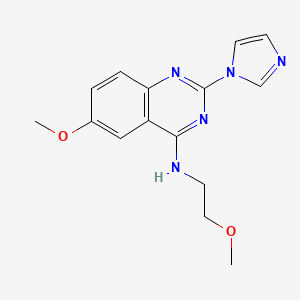
![tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11833190.png)

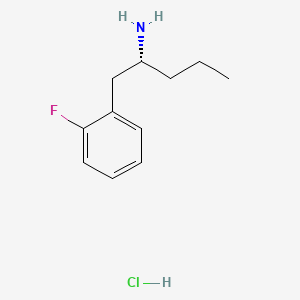
![3,5-Dimethyl-4-(3-(2-(methylsulfonyl)-5-(trifluoromethyl)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)isoxazole](/img/structure/B11833199.png)

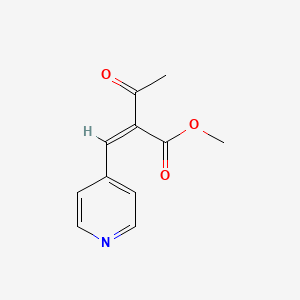
![Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester](/img/structure/B11833211.png)
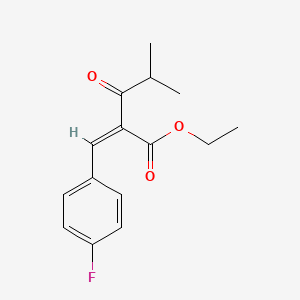
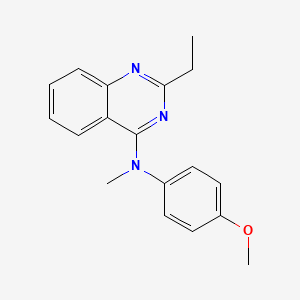
![N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833216.png)


